2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with a thioacetamide moiety. The thioacetamide group may contribute to hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-20-10-4-2-9(3-5-10)17-6-7-18-12(17)15-16-13(18)21-8-11(14)19/h2-5H,6-8H2,1H3,(H2,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRDWSVPNKKNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors. This ability to interact with different target receptors makes it a precise pharmacophore with a bioactive profile.
Mode of Action
It is known that the compound can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N6O2S
- Molecular Weight : 402.5 g/mol
- CAS Number : 921580-17-8
The compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazole ring and a methoxyphenyl group, contributing to its biological interactions.
Target Interactions
The compound is known to interact with various biological targets, including enzymes and receptors. Its mechanism primarily involves:
- Hydrogen Bonding : The compound can donate and accept hydrogen bonds, facilitating interactions with target proteins.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in various metabolic pathways.
Biochemical Pathways
Research indicates that compounds with similar structures exhibit diverse pharmacological activities:
- Anticancer Activity : Cytotoxic effects against various tumor cell lines have been documented.
- Antimicrobial Effects : Moderate to potent antifungal activity against Candida albicans has been reported.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Anticancer Activity
In vitro studies have demonstrated that this compound shows significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Reported IC50 values range from 10 to 30 µM depending on the cell line.
Antifungal Activity
The compound has displayed moderate antifungal properties:
- Tested Strains : Candida albicans and other Candida species.
- Results : Inhibition zones measured in agar diffusion assays indicate effective antifungal activity comparable to standard antifungal agents.
Anti-inflammatory Effects
Research suggests that this compound can modulate inflammatory responses:
- Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Study on Anticancer Properties
- A study published in the Journal of Medicinal Chemistry demonstrated the cytotoxic effects of the compound on MCF-7 cells. The study highlighted the role of the triazole moiety in enhancing cytotoxicity through apoptosis induction.
-
Antifungal Activity Assessment
- A comparative study evaluated various imidazole derivatives for antifungal activity. The findings indicated that this compound showed promising results against Candida spp., making it a candidate for further development as an antifungal agent.
-
Inflammation Modulation
- In vitro assays conducted on macrophage cell lines revealed that the compound significantly reduced TNF-alpha production upon stimulation with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | Cytotoxic (IC50 ~ 20 µM) | Journal of Medicinal Chemistry |
| Antifungal | Candida albicans | Moderate inhibition | Comparative Study |
| Anti-inflammatory | Macrophage cell line | Reduced TNF-alpha | In Vitro Assay |
Comparison with Similar Compounds
Core Heterocycle Variations
Compounds with related fused heterocycles exhibit distinct biological activities:
- Triazino[5,6-b]indole derivatives (e.g., compounds 23–27 in ): These feature a triazino-indole core instead of imidazo-triazole. Substitutions like bromine or phenoxy groups modulate electronic properties but lack reported antiviral or antifungal activity in the evidence .
- Imidazo[2,1-c][1,2,4]triazole derivatives (): The shared core with the target compound is critical for antiviral and antifungal activity. For example, ethyl 1-(7-phenylimidazo-triazol-3-yl)formate () inhibits adenovirus and enterovirus replication, highlighting the core’s relevance in antiviral design .
Substituent Effects at Position 7
The aryl group at position 7 significantly influences bioactivity:
Thioacetamide Modifications
Variations in the thioacetamide side chain impact physicochemical and biological properties:
- N-(4-Bromophenyl)-2-((5-methyl-triazino-indol-3-yl)thio)acetamide (Compound 26, ): Bromine enhances lipophilicity but lacks reported activity .
- N-Methyl/phenyl variants () : Substitutions like N-methyl or N-phenyl (e.g., N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide) may alter metabolic stability but diverge in core structure .
Q & A
Q. What are the recommended synthetic routes for 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the imidazo-triazole core via cyclization of precursor hydrazides or amidines under acidic or basic conditions.
- Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts and controlled heating (60–80°C) .
- Step 3 : Thioether linkage formation between the triazole moiety and acetamide group using thioglycolic acid derivatives, often in polar aprotic solvents (e.g., DMF) at room temperature .
- Key Conditions :
- Catalysts : Pd(PPh₃)₄ for coupling reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
- Yield Optimization : Reaction time (12–24 hr), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for coupling steps) are critical .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in imidazo-triazole at δ 7.1–7.5 ppm) and confirms connectivity .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused heterocyclic system .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, S-H stretch at ~2550 cm⁻¹ for thioether) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- Elemental Analysis : Confirms purity (>95%) by C/H/N/S percentages .
Q. What initial biological screening approaches are appropriate for assessing its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate .
- Cellular Assays :
- Cytotoxicity (MTT Assay) : Screen against cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only treatments .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Methodological Answer :
- Reaction Path Modeling :
- Quantum Chemical Calculations (DFT) : Simulate transition states for cyclization steps to identify energy barriers and optimal catalysts .
- Solvent Effects : Use COSMO-RS to predict solvent compatibility (e.g., DMF vs. THF) for thioether bond formation .
- Machine Learning (ML) :
- Train models on existing triazole-thioacetamide reaction datasets to predict yields under varying conditions (temperature, catalyst loading) .
- Docking Studies :
- AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets) and guide SAR .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis :
- Compile IC₅₀ values from multiple studies and assess variability using ANOVA or mixed-effects models .
- Experimental Replication :
- Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
- Off-Target Profiling :
- Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
- Data Validation :
- Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies improve the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation :
- Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH, improving aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
- Prodrug Design :
- Introduce hydrolyzable groups (e.g., ester-linked PEG chains) for delayed release .
- Formulation Optimization :
- Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Stability Testing :
- Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis :
- Systematically modify substituents (e.g., methoxy → ethoxy, phenyl → pyridyl) and assess bioactivity .
- 3D-QSAR Modeling :
- Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .
- Pharmacophore Mapping :
- Identify critical moieties (e.g., thioether linkage, imidazo-triazole core) via alanine scanning or fragment replacement .
- In Silico ADMET :
- Predict pharmacokinetics (e.g., CYP450 inhibition, plasma protein binding) using SwissADME or ADMETLab .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
